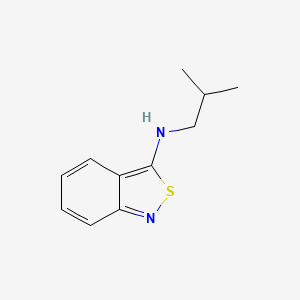

3-(2-Methylpropyl)amino-2,1-benzisothiazole

Description

Structure

3D Structure

Properties

CAS No. |

712-12-9 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2,1-benzothiazol-3-amine |

InChI |

InChI=1S/C11H14N2S/c1-8(2)7-12-11-9-5-3-4-6-10(9)13-14-11/h3-6,8,12H,7H2,1-2H3 |

InChI Key |

DFUCHBBETXLBOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C2C=CC=CC2=NS1 |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Mechanism

-

Activation of Thiosalicylic Acid :

Thiosalicylic acid (100 mg, 0.65 mmol) reacts with excess thionyl chloride (471.5 µL, 6.5 mmol) in the presence of catalytic N,N-dimethylformamide (DMF) at 80°C for 12 hours. This step generates the corresponding acyl chloride intermediate . -

Nucleophilic Amination :

The crude acyl chloride is dissolved in dichloromethane (DCM) and treated with 2-methylpropylamine (10 equivalents). The mixture is stirred at room temperature for 20 hours, facilitating the formation of the amide bond . -

Cyclization and Isolation :

The reaction mixture is diluted with water, extracted with ethyl acetate, and dried over magnesium sulfate. Solvent removal under reduced pressure yields the product as a pale-yellow solid.

Key Parameters :

Alternative Pathways via Benzisothiazole Intermediate

A second method, detailed in historical pharmacological studies, employs preformed benzisothiazole scaffolds functionalized at the 3-position. This approach involves:

Direct Amination of 3-Chloro-2,1-benzisothiazole

-

Substrate Preparation :

3-Chloro-2,1-benzisothiazole is synthesized via chlorination of 2,1-benzisothiazol-3(2H)-one using phosphorus oxychloride (POCl₃) . -

Nucleophilic Substitution :

The chloro derivative reacts with 2-methylpropylamine in tetrahydrofuran (THF) under reflux for 8 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization Insights :

-

Temperature : Reflux conditions (66–70°C) enhance reaction efficiency.

-

Solvent : Polar aprotic solvents (e.g., THF) improve nucleophilic displacement kinetics.

Comparative Analysis of Synthetic Routes

The following table summarizes critical metrics for the two primary methods:

The cyclization route offers superior scalability and cost-effectiveness, whereas the amination method provides faster reaction times at the expense of lower yields.

Spectroscopic Characterization and Validation

Synthetic products are validated using:

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)amino-2,1-benzisothiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of benzisothiazole, including 3-(2-Methylpropyl)amino-2,1-benzisothiazole, exhibit antiviral properties. For instance, research on N-substituted 1,2-benzisothiazol-3(2H)-ones has shown promising results against Dengue virus protease, indicating that this class of compounds can effectively inhibit viral replication through specific enzyme interactions .

Antimicrobial Properties

Benzisothiazole derivatives have also been investigated for their antimicrobial effects. A study identified a naturally occurring benzisoxazole with significant antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii. This suggests that similar compounds could be developed as new antibiotics targeting resistant bacteria .

Pharmacological Potential

The pharmacological applications of benzisothiazole derivatives are extensive. They have been noted for their roles in treating various conditions:

- Antipsychotic Effects : Compounds within this class have been used as intermediates in the synthesis of antipsychotic medications .

- Anti-inflammatory and Antioxidant Activities : Benzisothiazoles have shown potential in reducing inflammation and oxidative stress in cellular models .

- Anticancer Activity : Research indicates that certain derivatives may possess anticancer properties, making them candidates for further investigation in oncology .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)amino-2,1-benzisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-methylpropylamino group distinguishes this compound from analogs with alkyl, aryl, or carbonyl substituents. Key comparisons include:

Table 1: Substituent and Functional Group Comparisons

*Estimated based on benzisothiazole core (C₇H₅NS = 135.2 g/mol) + 2-methylpropylamino group (C₄H₉NH = 73.1 g/mol).

Key Observations :

- Lipophilicity : The benzisothiazole core likely increases lipophilicity compared to benzene-based analogs, enhancing membrane permeability but reducing aqueous solubility.

- Functional Groups: The amino group in this compound may act as a hydrogen bond donor, contrasting with the amide (Imp. C) or carboxylic acid (Imp. B) groups, which exhibit stronger H-bonding or ionic interactions .

- Metabolic Stability : The isothiazole ring may resist oxidative metabolism better than simple benzene derivatives, as sulfur-containing heterocycles often exhibit slower degradation .

Role of Directing Groups

highlights the use of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. The amino group in this compound could serve as a directing group, enabling regioselective modifications—a property shared with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Pharmacological Potential

Though direct data is unavailable, structural parallels to pharmaceuticals suggest possible applications:

- Tranquilizers: Compounds like perimethazine () feature substituted piperidinol and phenothiazine moieties, indicating that nitrogen-heterocyclic systems are critical for CNS activity. The benzisothiazole core in the target compound may similarly interact with neurotransmitter receptors .

- Enzyme Inhibition : The isothiazole ring’s electronic properties could modulate enzyme binding, analogous to pyrethroid-ethers like Etofenprox (), which target ion channels .

Biological Activity

3-(2-Methylpropyl)amino-2,1-benzisothiazole is a compound characterized by its unique structural features, including a benzisothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. Its molecular formula is , with a molecular weight of approximately 206.307 g/mol. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its biological efficacy.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Benzisothiazol-3-amine | Basic structure similar to benzisothiazoles | Exhibits strong antimicrobial properties |

| Benzisothiazolinone | Contains a carbonyl group adjacent to thiazole | Used primarily as a preservative |

| 3-Amino-1,2-benzisothiazole | Lacks bulky alkyl substituents | Known for anti-inflammatory effects |

Antimicrobial Properties

Research indicates that compounds related to benzisothiazoles exhibit a range of biological activities, including antimicrobial , antifungal , and anti-inflammatory properties. Specifically, studies have shown that this compound has significant activity against various pathogens, making it suitable for agricultural applications as a pesticide or herbicide .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies have revealed that it can bind effectively to enzymes involved in pathogen metabolism, potentially inhibiting their activity .

Case Studies

- Antiviral Activity : A study on related benzisothiazole derivatives demonstrated their effectiveness as inhibitors against Dengue and West Nile virus proteases. Compounds structurally similar to this compound exhibited over 50% inhibition against these viral proteins at concentrations around .

- Anti-inflammatory Effects : In another investigation focusing on anti-inflammatory properties, compounds derived from benzisothiazoles showed significant inhibition of pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that ensure high yields and purity. The methods often focus on the functionalization of the benzisothiazole core to enhance biological activity while minimizing side reactions .

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Methylpropyl)amino-2,1-benzisothiazole, and what critical parameters influence reaction efficiency?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Condensation with glacial acetic acid : React 2,1-benzisothiazole derivatives with 2-methylpropylamine in absolute ethanol under reflux (4–6 hours), followed by solvent evaporation under reduced pressure and purification via recrystallization .

- Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at ~78°C for ethanol), and stoichiometric ratios (excess amine to drive completion). Side reactions, such as dimerization, can occur if reaction times exceed optimal durations .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Answer:

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the isothiazole ring .

- Handling : Use PPE (gloves, lab coats) and work in a fume hood. The compound may cause respiratory irritation (LD50 250 mg/kg in rodents) .

- Disposal : Follow hazardous waste protocols; incineration with scrubbers is recommended to avoid sulfur oxide emissions .

Advanced: What analytical techniques are most effective for characterizing the structural conformation of this compound and its derivatives?

Answer:

- X-ray crystallography : Resolves bond angles (e.g., C–S–N at ~105°) and unit cell parameters (e.g., ) to confirm stereochemistry .

- NMR spectroscopy : -NMR detects substituent effects (e.g., methylpropyl protons at δ 1.2–1.4 ppm; aromatic protons at δ 7.3–8.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 235.0921) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups on the benzisothiazole ring enhance anti-inflammatory activity) and correlate with bioassay results (e.g., COX-2 inhibition) .

- Standardized assays : Use validated cell lines (e.g., RAW 264.7 macrophages for inflammation) and control for purity (HPLC ≥98%) to minimize variability .

- Meta-analysis : Cross-reference crystallographic data with activity trends to identify conformation-dependent interactions .

Basic: What are the key considerations when designing in vitro assays to evaluate the pharmacological potential of this compound derivatives?

Answer:

- Cell line selection : Use target-specific models (e.g., MCF-7 for anticancer screening; HEK-293 for receptor-binding assays) .

- Dose optimization : Conduct dose-response curves (0.1–100 µM) to determine IC values and assess cytotoxicity (via MTT assays) .

- Controls : Include positive controls (e.g., aspirin for anti-inflammatory assays) and solvent controls (e.g., DMSO ≤0.1%) .

Advanced: What strategies are employed to minimize impurities during the synthesis of this compound, and how are these impurities characterized?

Answer:

- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted amines; recrystallization from ethanol eliminates polar byproducts .

- Impurity profiling : Use HPLC with reference standards (e.g., USP Benazepril-related compounds) to identify impurities like methylpropyl-substituted dimers (retention time ~12.3 min) .

- Spectroscopic identification : LC-MS/MS distinguishes isobaric impurities (e.g., m/z 235.0921 vs. 235.0898 for hydroxylated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.